molecular formula C8H12ClN3O B2561428 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride CAS No. 2243514-35-2

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride

Cat. No. B2561428
CAS RN: 2243514-35-2
M. Wt: 201.65
InChI Key: UWEHDMLGFYBQRW-UHFFFAOYSA-N
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Description

The compound “5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride” is a derivative of the pyrido[2,3-d]pyrimidin-2-amine class. It is a heterocyclic compound featuring a pyrimidine ring fused to a pyridine ring. It is related to 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds and their ring homologues .


Synthesis Analysis

The synthesis of this compound involves a series of reactions including chlorination, amination, and heterocyclization . The synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has been developed based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines .


Molecular Structure Analysis

The molecular structure of this compound is influenced by its constituent variables as defined in its formula . The compounds exhibit various hydrogen bonding patterns and stacking interactions, which contribute to their 3D supramolecular architectures in the crystalline state.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, PI3K inhibitors, mTOR inhibitors, and hSMG-1 inhibitors are expected to be novel types of medicaments useful against cell proliferation disorders, especially as carcinostatic agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The compound has an empirical formula of C7H9N3 · 2HCl, a CAS Number of 157327-49-6, and a molecular weight of 208.09 .

Scientific Research Applications

Antimicrobial Applications of Pyrimidinone and Oxazinone Derivatives A series of pyrimidinones, oxazinones, and their derivatives, synthesized from citrazinic acid, have shown promising antibacterial and antifungal activities. This includes compounds synthesized using a structure similar to the one of interest, indicating their potential use as antimicrobial agents (Hossan et al., 2012).

Synthesis of Pyrimido[5,4-d]pyrimidine 3-Oxides Research into the synthesis of 4-Amino-8-(arylamino)pyrimido[5,4-d]pyrimidine 3-oxides has explored reactions that could lead to the development of novel compounds with potential application in various fields, including medicinal chemistry (Ribeiro et al., 2009).

Antithrombotic Applications The transformation of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester into pyrido[4,3-d]pyrimidine-2,4-diones, a new class of antithrombotic compounds, highlights the potential therapeutic applications of related compounds in treating thrombosis with favorable cerebral and peripheral effects (Furrer et al., 1994).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary statements include P261, P264, P270, P301 + P312, P302 + P352, and P305 + P351 + P338 .

Future Directions

The compound and its related compounds are expected to be novel types of medicaments useful against cell proliferation disorders, especially as carcinostatic agents . They are used in methods for treating mTOR-related diseases, PI3K-related diseases, and hSMG-1-related diseases .

properties

IUPAC Name

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c12-5-7-10-4-6-2-1-3-9-8(6)11-7;/h4,12H,1-3,5H2,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEHDMLGFYBQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2NC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride

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